molecular formula C19H18ClFN2O3 B2950286 2-(2-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide CAS No. 2034272-21-2

2-(2-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

Numéro de catalogue: B2950286
Numéro CAS: 2034272-21-2
Poids moléculaire: 376.81
Clé InChI: ZZMAYHAXANRAEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a benzodiazepine-oxazepine hybrid featuring a 2-chlorophenylacetamide moiety linked via an ethyl chain to a 7-fluoro-substituted benzo[f][1,4]oxazepin-3-one core. The 1,4-oxazepine ring system confers conformational flexibility, while the 3-keto group may influence hydrogen-bonding interactions. The 7-fluoro substituent likely enhances metabolic stability and bioavailability, as fluorine is a common bioisostere for hydroxyl groups in drug design. The 2-chlorophenyl group may contribute to lipophilicity and receptor-binding affinity, as seen in other chlorinated pharmaceuticals .

Propriétés

IUPAC Name

2-(2-chlorophenyl)-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O3/c20-16-4-2-1-3-13(16)10-18(24)22-7-8-23-11-14-9-15(21)5-6-17(14)26-12-19(23)25/h1-6,9H,7-8,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMAYHAXANRAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Overview of the Compound

The compound “2-(2-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide” features a complex structure that includes a chlorophenyl moiety and a benzooxazepin derivative. Such compounds often exhibit significant biological activities due to their ability to interact with various biological targets.

Anticancer Activity

Many compounds with similar structural features have been studied for their anticancer properties. The presence of the benzooxazepine ring is particularly notable as it has been associated with various pharmacological activities, including:

  • Inhibition of Tumor Growth : Compounds that incorporate benzothiazole or benzooxazepine structures have shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest .
  • Apoptosis Induction : Many benzooxazepine derivatives induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • DNA Synthesis Inhibition : Compounds similar to this one have been reported to inhibit DNA synthesis in cancer cells, leading to reduced cell viability .
  • Targeting Kinases : Some derivatives target specific kinases involved in cancer progression, which can halt tumor growth and metastasis.

Neuropharmacological Effects

Compounds containing chlorophenyl groups are often explored for their neuropharmacological effects. Potential activities include:

  • Antidepressant Effects : Similar compounds have been investigated for their potential antidepressant properties through modulation of neurotransmitter systems.
  • Anxiolytic Activity : Certain derivatives may exhibit anxiolytic effects by interacting with GABA receptors.

Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of a series of benzooxazepine derivatives against various cancer cell lines using the MTT assay. The results indicated that specific substitutions on the benzene ring significantly enhanced cytotoxicity against A549 and MCF-7 cells, suggesting structure-activity relationships that could be applicable to our compound .

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of chlorophenyl-containing compounds. The study reported that certain derivatives exhibited significant anxiolytic effects in animal models, which were attributed to their interaction with central nervous system receptors .

Comparaison Avec Des Composés Similaires

Benzodiazepine-Dione Derivatives

and describe benzodiazepine-dione-acetamide hybrids with structural similarities to the target compound. Key differences include:

Feature Target Compound Analog (, Compound 1) Analog (, Compound 3)
Core Structure Benzo[f][1,4]oxazepin-3-one Benzo[e][1,4]diazepine-2,5-dione Benzo[e][1,4]diazepine-2,5-dione with 8-chloro substituent
Substituents 7-Fluoro, 2-chlorophenylacetamide 3-(4-Hydroxyphenyl), 3'-acetylbiphenyl-4-yl 8-Chloro, 2-methoxybiphenyl-4-yl
Molecular Weight (g/mol) ~438 (estimated) 616 (MH+, ESI-MS) 588 (MH+, ESI-MS)
Key Interactions Potential intramolecular H-bonding (3-keto group) Intermolecular H-bonding via hydroxyl and acetyl groups Chlorine-induced lipophilicity and halogen bonding

Impact of Substituents :

  • The 7-fluoro group in the target compound may reduce oxidative metabolism compared to hydroxylated analogs (e.g., , Compound 1) .

Chlorophenyl Acetamide Derivatives

Simpler chlorophenylacetamide analogs () highlight the role of the 2-chlorophenyl group:

Compound (Source) Structure Yield Key Properties
Target Compound Benzo[f]oxazepine-linked acetamide N/A Likely high lipophilicity (LogP ~3.5 estimated)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide () Benzothiazole core with CF3 group 75% White solid; MW 412.8; synthesized via microwave irradiation
2-Chloro-N-(4-fluorophenyl)acetamide () Simple chloroacetamide N/A Crystallizes via N–H···O H-bonding; used as intermediate in quinoline derivatives
CPA () Thienopyridine-linked acetamide with 2-chlorophenyl N/A Theoretical studies suggest strong HOMO-LUMO interactions (~4.5 eV gap)

Key Observations :

  • The benzothiazole analog () achieves a high yield (75%) under microwave conditions, suggesting efficient coupling of 2-chlorophenylacetyl chloride with amines .
  • Simpler analogs like ’s compound exhibit predictable H-bonding patterns, which may inform solubility challenges in the target compound .

Heterocyclic Variations

Compounds with alternative heterocycles () demonstrate how core modifications affect properties:

Compound (Source) Heterocycle Substituents Molecular Weight (g/mol) Biological Relevance (Inferred)
Target Compound Benzo[f][1,4]oxazepin-3-one 7-Fluoro, 2-chlorophenyl ~438 Potential CNS activity (benzodiazepine-like)
1,2,4-Oxadiazolidin-3-one 4-(4-Chlorophenyl), 4-fluorobenzyl 377.8 Possible antimicrobial or anti-inflammatory activity
(Goxalapladib) 1,8-Naphthyridine Trifluoromethyl, difluorophenyl 718.8 Atherosclerosis treatment (clinical candidate)

Structural Insights :

  • The naphthyridine core in introduces a larger π-system, which may enhance target binding but reduce blood-brain barrier penetration compared to benzodiazepines .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.